2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride
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Overview
Description
2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or sodium hydride . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include metal catalysts, acids, and bases.
Scientific Research Applications
2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.
Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of an imidazole ring.
Imidazo[1,2-a]pyridines: These compounds contain an imidazole ring fused with a pyridine ring and exhibit different biological activities.
The uniqueness of 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-3-10-4-6(8(11)12)2-7(10)9-5;/h3,6H,2,4H2,1H3,(H,11,12);1H |
InChI Key |
MVELAMQAJANIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC(CC2=N1)C(=O)O.Cl |
Origin of Product |
United States |
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